molecular formula C11H16O B14514274 (3aR,7aR)-3a,7a-Dimethyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one CAS No. 62617-81-6

(3aR,7aR)-3a,7a-Dimethyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one

Cat. No.: B14514274
CAS No.: 62617-81-6
M. Wt: 164.24 g/mol
InChI Key: GNHAOAYQIVIPGB-QWRGUYRKSA-N
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Description

(3aR,7aR)-3a,7a-Dimethyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one is a compound characterized by its fused bicyclic structure containing two methyl groups. This compound exhibits stereoisomerism, specifically of the (3aR,7aR) configuration. It is commonly used as a precursor in organic synthesis reactions due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aR)-3a,7a-Dimethyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include the use of a solvent such as toluene and a catalyst like Lewis acid to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

(3aR,7aR)-3a,7a-Dimethyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various ketones, alcohols, and substituted derivatives of the original compound. These products are often used as intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

(3aR,7aR)-3a,7a-Dimethyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism by which (3aR,7aR)-3a,7a-Dimethyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aR,7aR)-3a,7a-Dimethyl-2,3,3a,6,7,7a-hexahydro-1H-inden-1-one apart is its specific stereochemistry and the presence of two methyl groups, which confer unique reactivity and properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

62617-81-6

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(3aR,7aR)-3a,7a-dimethyl-2,3,6,7-tetrahydroinden-1-one

InChI

InChI=1S/C11H16O/c1-10-6-3-4-7-11(10,2)9(12)5-8-10/h3,6H,4-5,7-8H2,1-2H3/t10-,11-/m0/s1

InChI Key

GNHAOAYQIVIPGB-QWRGUYRKSA-N

Isomeric SMILES

C[C@]12CCC(=O)[C@@]1(CCC=C2)C

Canonical SMILES

CC12CCC(=O)C1(CCC=C2)C

Origin of Product

United States

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